![molecular formula C13H19NO B1292793 4-(2-(Piperidin-2-yl)ethyl)phenol CAS No. 408312-63-0](/img/structure/B1292793.png)
4-(2-(Piperidin-2-yl)ethyl)phenol
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Overview
Description
“4-(2-(Piperidin-2-yl)ethyl)phenol” is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.30 . It is a type of piperidine derivative , which are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
The molecular structure of “4-(2-(Piperidin-2-yl)ethyl)phenol” includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code of this compound is 1S/C13H19NO/c15-13-8-5-11(6-9-13)4-7-12-3-1-2-10-14-12/h5-6,8-9,12,14-15H,1-4,7,10H2 .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Scientific Research Applications
Pharmaceutical Drug Design
4-(2-piperidin-2-ylethyl)phenol: is a piperidine derivative, which is a crucial building block in pharmaceutical drug design . Piperidine structures are found in many therapeutic agents due to their pharmacophoric properties. This compound, with its phenolic hydroxyl group, could be a precursor in synthesizing potential drugs with improved pharmacokinetic properties.
Central Nervous System (CNS) Agents
The piperidine moiety is often associated with CNS activity. As such, 4-(2-piperidin-2-ylethyl)phenol may be researched for its potential as a CNS agent, possibly offering therapeutic benefits for conditions like Alzheimer’s disease, schizophrenia, and depression .
Anticancer Research
Piperidine derivatives have shown promise in anticancer research. The unique structure of 4-(2-piperidin-2-ylethyl)phenol could be explored for its anticancer properties, particularly in designing inhibitors that target specific pathways involved in cancer cell proliferation .
Antimicrobial and Antifungal Applications
The compound’s potential to serve as a scaffold for developing new antimicrobial and antifungal agents is significant. Its structural flexibility allows for the synthesis of diverse derivatives that can be tested against various bacterial and fungal strains .
Analgesic and Anti-inflammatory Agents
Research into piperidine derivatives as analgesics and anti-inflammatory agents is ongoing4-(2-piperidin-2-ylethyl)phenol could contribute to this field by acting as a lead compound for developing new pain relief medications .
Material Science
In material science, the phenolic group of 4-(2-piperidin-2-ylethyl)phenol can be utilized to create polymers with specific characteristics. These polymers could have applications in creating novel materials with desired thermal and mechanical properties .
Chemical Synthesis and Catalysis
This compound may also find applications in chemical synthesis as a catalyst or a reagent due to its reactive phenolic group. It could facilitate various organic transformations, contributing to the synthesis of complex molecules .
Food and Nutrition
Functional phenolics, such as 4-(2-piperidin-2-ylethyl)phenol , can enhance the functional traits of phenolic compounds in food and nutrition. They may improve the stability and bioavailability of nutrients, contributing to health-promoting food products .
Future Directions
Piperidine derivatives continue to play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines remains an important task of modern organic chemistry . Future research will likely focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives have been shown to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives have been associated with a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives have been associated with a variety of pharmacological activities .
properties
IUPAC Name |
4-(2-piperidin-2-ylethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-8-5-11(6-9-13)4-7-12-3-1-2-10-14-12/h5-6,8-9,12,14-15H,1-4,7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXOKPCLHZVBOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCC2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648165 |
Source
|
Record name | 4-[2-(Piperidin-2-yl)ethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
408312-63-0 |
Source
|
Record name | 4-[2-(Piperidin-2-yl)ethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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